molecular formula C6H13NO2S B15124485 3-(Methanesulfonylmethyl)pyrrolidine

3-(Methanesulfonylmethyl)pyrrolidine

Cat. No.: B15124485
M. Wt: 163.24 g/mol
InChI Key: PBRSYKJTZSFOIQ-UHFFFAOYSA-N
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Description

3-(Methanesulfonylmethyl)pyrrolidine is an organic compound with the molecular formula C6H13NO2S It is characterized by a pyrrolidine ring substituted with a methanesulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methanesulfonylmethyl)pyrrolidine typically involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(Methanesulfonylmethyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(Methanesulfonylmethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

  • 3-(Methanesulfonylmethyl)-3-methylpyrrolidine
  • 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride
  • N-Methylpyrrolidine

Comparison: this compound is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives. The methanesulfonyl group enhances its electrophilic properties, making it a valuable intermediate in organic synthesis and a potential therapeutic agent .

Biological Activity

3-(Methanesulfonylmethyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a methanesulfonylmethyl group. Its unique structural features endow it with significant biological activity, making it a subject of interest in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, summarizing research findings, potential applications, and mechanisms of action.

The molecular formula of this compound is C6H13NO2S, with a molecular weight of 199.7 g/mol. The compound is often encountered in its hydrochloride form, which enhances its solubility and stability in biological assays.

PropertyValue
Molecular FormulaC6H13NO2S
Molecular Weight199.7 g/mol
IUPAC NameThis compound hydrochloride
CAS Number1803584-69-1

The biological activity of this compound is largely attributed to its interaction with various enzymes and receptors. The methanesulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. This property allows the compound to form adducts with nucleophilic sites on proteins, potentially leading to modulation of enzymatic activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for further investigation in treating inflammatory diseases.
  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity through covalent modification.
  • Pharmacological Potential : Its structural features allow for interactions with biological targets relevant to various disease pathways, indicating potential therapeutic applications.

Applications

The potential applications of this compound span various fields:

  • Medicinal Chemistry : As a building block for synthesizing new pharmaceuticals targeting inflammatory pathways or enzyme modulation.
  • Organic Synthesis : Utilized as a reagent in nucleophilic substitution reactions to generate diverse chemical entities.
  • Material Science : Investigated for its self-assembly properties and interactions in forming functional materials.

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

3-(methylsulfonylmethyl)pyrrolidine

InChI

InChI=1S/C6H13NO2S/c1-10(8,9)5-6-2-3-7-4-6/h6-7H,2-5H2,1H3

InChI Key

PBRSYKJTZSFOIQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1CCNC1

Origin of Product

United States

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